molecular formula C20H20N4O3S2 B2766462 4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034362-16-6

4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2766462
CAS RN: 2034362-16-6
M. Wt: 428.53
InChI Key: HXUKRDKCJJBZJX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazole ring, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings, along with the tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring system, would contribute significantly to the compound’s three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfur atom in the thiophene ring could potentially influence the compound’s reactivity and stability .

Scientific Research Applications

Biological Activity and Applications

Sulfonamide-based compounds, like the one , are known for their wide range of biological activities. They are utilized in various pharmacological applications due to their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds generally possess a structure where the functional group is bound to an aromatic or heterocyclic moiety, leading to a range of biological activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Synthesis and Molecular Development

The synthesis of sulfonamide hybrids, including those with pyrazole and quinoline moieties, has been a focus of research, aiming to develop compounds with enhanced biological activities. These hybrids have been synthesized through various chemical reactions, employing different methodologies and reagents (Kravchenko et al., 2005). Such research contributes significantly to the development of new pharmaceutical agents with targeted biological properties.

Antimicrobial Applications

Particular attention has been given to the antimicrobial potential of sulfonamide hybrids. Research has shown that novel heterocyclic compounds containing a sulfonamido moiety exhibit significant antibacterial activities, making them promising candidates for developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). The exploration of these compounds' antibacterial properties is crucial in the fight against resistant bacterial strains.

Photophysical Properties

The photophysical properties of certain sulfonamide derivatives, including those with pyrrolo and quinoline structures, have also been studied. This research is essential for understanding these compounds' behavior in different states, which is crucial for their potential applications in various fields, including material science and drug development (Kiruthika, Nandakumar, & Perumal, 2014).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Compounds

The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown promising results in antimicrobial activity. These compounds exhibit significant action against various bacteria and fungi, suggesting their potential as effective antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given the wide range of activities reported for thiophene derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

11-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-19-2-1-14-11-17(12-15-3-8-24(19)20(14)15)29(26,27)21-6-9-23-7-4-18(22-23)16-5-10-28-13-16/h4-5,7,10-13,21H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKRDKCJJBZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=CC(=N4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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